Diethylene glycol dibutyl ether
Overview
Description
Diethylene glycol dibutyl ether, also known as this compound, is a colorless liquid with the chemical formula C₁₂H₂₆O₃. It is commonly used as an industrial solvent due to its ability to dissolve a wide range of substances. This compound is particularly valued for its low volatility and high boiling point, making it suitable for various applications in the chemical, pharmaceutical, and materials industries .
Scientific Research Applications
Diethylene glycol dibutyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various chemical reactions, particularly in the selective oxidation of sulfides
Medicine: This compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It serves as a solvent for the production of polymers, resins, and other industrial materials.
Mechanism of Action
Target of Action
Bis(butoxyethyl)ether, also known as Diethylene glycol dibutyl ether, primarily targets sulfides . Sulfides are a class of organic compounds that contain sulfur. They play significant roles in fine chemical, pharmaceutical, and material science .
Mode of Action
Bis(butoxyethyl)ether acts as a synergistic catalyst in the selective oxygenation of sulfides . This process is initiated by visible light and occurs at ambient temperature under transition-metal-free and minimal solvent conditions . The compound’s interaction with its targets results in the switchable synthesis of sulfoxides and sulfones .
Biochemical Pathways
The primary biochemical pathway affected by Bis(butoxyethyl)ether is the oxygenation of sulfides . This process leads to the synthesis of sulfoxides and sulfones, which are indispensable motifs in synthetic pharmaceuticals, natural products, and advanced organic materials .
Result of Action
The molecular and cellular effects of Bis(butoxyethyl)ether’s action include the selective oxygenation of sulfides . This results in the synthesis of sulfoxides and sulfones . The reaction is safe, practical, and eco-friendly, making it a valuable method in the field of green chemistry .
Action Environment
The action of Bis(butoxyethyl)ether is influenced by environmental factors such as light and temperature . The oxygenation reaction is initiated by visible light and occurs at ambient temperature . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by these factors.
Safety and Hazards
Future Directions
The use of Bis(butoxyethyl)ether in the selective oxygenation of sulfides with molecular oxygen under visible-light irradiation represents a promising direction for future research . This method is safe, practical, and eco-friendly, and allows for the switchable synthesis of sulfoxides and sulfones .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylene glycol dibutyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
In industrial settings, bis(butoxyethyl)ether is often produced by reacting diethylene glycol with butanol in the presence of an acid catalyst. This method is favored for its efficiency and scalability, allowing for the large-scale production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diethylene glycol dibutyl ether primarily undergoes oxidation reactions. It can react with molecular oxygen under visible-light irradiation to selectively produce sulfoxides and sulfones. This reaction is facilitated by the synergistic catalytic efforts between bis(butoxyethyl)ether and CF₃SO₂Na .
Common Reagents and Conditions
The oxidation of bis(butoxyethyl)ether typically requires molecular oxygen and visible light. The reaction is carried out at ambient temperature without the need for transition metals or additives, making it an eco-friendly process .
Major Products
The major products formed from the oxidation of bis(butoxyethyl)ether are sulfoxides and sulfones. These compounds are valuable in the pharmaceutical and fine chemical industries due to their diverse oxidation states and functional properties .
Comparison with Similar Compounds
Similar Compounds
- Diethylene glycol diethyl ether
- Diethylene glycol dimethyl ether
- Tetraethylene glycol dimethyl ether
Uniqueness
Diethylene glycol dibutyl ether is unique due to its high boiling point and low volatility, which make it an ideal solvent for high-temperature applications. Additionally, its ability to promote selective oxidation reactions under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-3-5-7-13-9-11-15-12-10-14-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVBBTZJMSWGTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8025046 | |
Record name | Diethylene glycol dibutyl ether | |
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Molecular Weight |
218.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol dibutyl ether is a colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless liquid that floats on water; [CAMEO] | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Record name | Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Record name | Diethylene glycol dibutyl ether | |
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Boiling Point |
493 °F at 760 mmHg (NTP, 1992) | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Flash Point |
245 °F (NTP, 1992), 245.0 °F [CAMEO] VP from ChemIDplus | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Record name | Diethylene glycol dibutyl ether | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Density |
0.885 (USCG, 1999) - Less dense than water; will float | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Vapor Density |
greater than 1 (NTP, 1992) (Relative to Air) | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Vapor Pressure |
0.02 mmHg at 68 °F (NTP, 1992), 0.02 [mmHg] | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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CAS No. |
112-73-2 | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Record name | Diethylene glycol dibutyl ether | |
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Record name | Diethylene glycol dibutyl ether | |
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Record name | Butane, 1,1'-[oxybis(2,1-ethanediyloxy)]bis- | |
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Record name | Bis(2-butoxyethyl) ether | |
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Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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Melting Point |
-76 °F (NTP, 1992) | |
Record name | DIETHYLENE GLYCOL DIBUTYL ETHER | |
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